molecular formula C9H12FNO B8608106 2-(2-Fluoro-5-methoxyphenyl)-ethylamine

2-(2-Fluoro-5-methoxyphenyl)-ethylamine

Cat. No.: B8608106
M. Wt: 169.20 g/mol
InChI Key: LCJNACMPEDWEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methoxyphenyl)-ethylamine is a fluorinated and methoxylated derivative of phenethylamine, featuring a fluorine atom at the ortho (2nd) position and a methoxy group at the meta (5th) position on the aromatic ring. Phenethylamine derivatives are widely studied in medicinal chemistry due to their structural similarity to neurotransmitters like dopamine and serotonin. The fluorine atom enhances metabolic stability and modulates electron distribution, while the methoxy group contributes to lipophilicity and may influence receptor binding .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

LCJNACMPEDWEIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(2-Fluoro-5-methoxyphenyl)-ethylamine and selected analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) Predicted logP Water Solubility (mg/mL)
This compound 2-F, 5-OCH3 Fluoro, Methoxy C₉H₁₂FNO 169.20 1.98 ~5
Dopamine Hydrochloride 3-OH, 4-OH Hydroxyl (x2) C₈H₁₁NO₂·HCl 189.64 -0.98 50
2-(4-Fluorophenyl)-ethylamine 4-F Fluoro C₈H₁₀FN 139.17 1.45 ~10
2-(3-Methoxyphenyl)-ethylamine 3-OCH3 Methoxy C₉H₁₃NO 151.21 1.76 ~15
2-(tert-Butyloxy)-ethylamine HCl –O–C(CH₃)₃ tert-Butyloxy C₆H₁₅NO·HCl 153.65 0.89 ~100

Key Observations:

  • Lipophilicity : The target compound’s logP (1.98) is higher than dopamine’s (-0.98) due to the absence of polar hydroxyl groups, suggesting improved blood-brain barrier penetration.
  • Solubility : Methoxy and fluorine substituents reduce water solubility compared to hydroxylated analogs like dopamine.

Electronic and Conformational Effects

  • Fluorine Substitution : Computational studies on 2-(4-fluorophenyl)-ethylamine reveal that fluorine’s electronegativity alters the aromatic ring’s electron density and stabilizes specific conformations. In the target compound, ortho-fluorine may induce steric hindrance and electronic withdrawal, affecting binding to amine receptors .
  • Methoxy vs. Hydroxyl : Methoxy groups are less polar than hydroxyl groups, as seen in dopamine (3,4-dihydroxy), reducing hydrogen-bonding capacity but increasing lipophilicity. This trade-off impacts both solubility and receptor selectivity .

Research Findings and Data Gaps

  • Conformational Studies : Para-fluorine in 2-(4-fluorophenyl)-ethylamine induces a planar aromatic ring conformation, while ortho-substitution in the target compound may distort ring geometry, impacting receptor docking .
  • Synthetic Accessibility : The methoxy and fluorine substituents in the target compound may complicate synthesis compared to simpler phenethylamines, requiring specialized fluorination techniques .

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